![molecular formula C17H22FN5O B6441608 4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one CAS No. 2640943-38-8](/img/structure/B6441608.png)
4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
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Description
4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C17H22FN5O and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.18083850 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
Structural Characteristics
This compound features a dihydropyridinone core linked to a piperazine moiety substituted with a fluorinated pyrimidine , which enhances its lipophilicity and may influence its interaction with various biological targets. The presence of fluorine and dimethyl groups on the pyrimidine ring is noteworthy as these modifications can significantly affect the compound's pharmacokinetic properties and biological efficacy.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Compounds like 5-fluoroquinazoline have shown significant antitumor effects, suggesting potential in cancer therapy.
- Antimicrobial Properties : Similar derivatives have demonstrated effectiveness against various bacterial strains.
- Neuropharmacological Effects : Some piperazine derivatives have been studied for their potential in treating neurological disorders due to their low propensity for causing extrapyramidal side effects.
Comparative Analysis
The following table summarizes related compounds and their associated biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluoroquinazoline | Fluorinated quinazoline core | Antitumor activity |
2-Methylpyrimidine derivatives | Methyl groups on pyrimidine | Antihistaminic properties |
Piperazine-based compounds | Piperazine ring | Antidepressant effects |
Case Studies
- Antitumor Studies : In vitro studies have shown that similar fluorinated compounds can inhibit the growth of cancer cell lines at low micromolar concentrations. For instance, 5-fluoro derivatives were found to be effective against leukemia cells at concentrations around 4×10−7M .
- Neuropharmacological Research : A study on piperazine derivatives indicated that certain compounds could reverse cataleptic effects induced by neuroleptic agents without causing significant sedation or motor coordination issues . This suggests a favorable safety profile for potential antipsychotic applications.
- Antimicrobial Activity : Research has highlighted the effectiveness of similar compounds against resistant strains of bacteria, indicating their potential role in addressing antibiotic resistance .
Properties
IUPAC Name |
4-[[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O/c1-12-16(18)17(20-13(2)19-12)23-8-6-22(7-9-23)11-14-4-5-21(3)15(24)10-14/h4-5,10H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXFLRKJUNHPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)CC3=CC(=O)N(C=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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